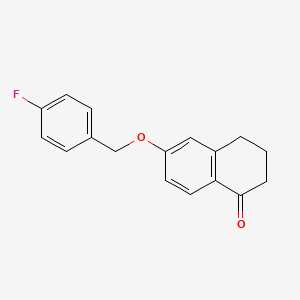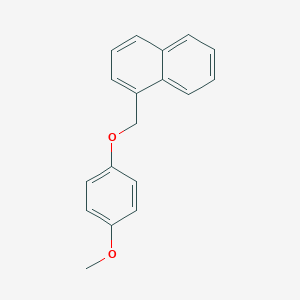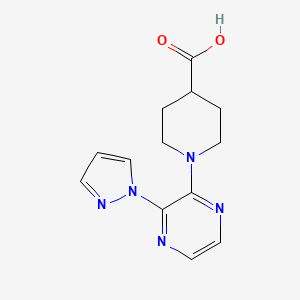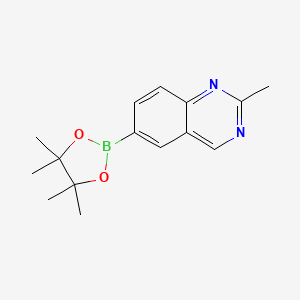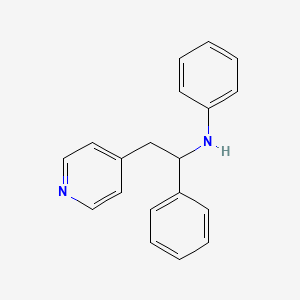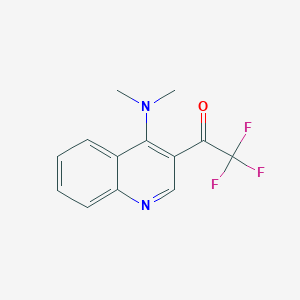
(5-Bromoquinazolin-8-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-ブロモキナゾリン-8-イル)メタンアミン塩酸塩: は、分子式C9H9BrClN3 の化学化合物です。キナゾリンの誘導体であり、キナゾリンはベンゼン環とピリミジン環が融合した二環式化合物です。
合成方法
合成経路と反応条件: (5-ブロモキナゾリン-8-イル)メタンアミン塩酸塩の合成は、通常、キナゾリン誘導体の臭素化に続き、メタンアミン基を導入することを含みます。一般的な方法には、以下が含まれます。
臭素化: キナゾリンから始めて、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を触媒の存在下で用いて臭素化を行います。
アミノ化: 臭素化されたキナゾリンを次に、メタンアミンと制御された条件下で反応させて、メタンアミン基を導入します。
塩酸塩の形成: 最後の工程では、塩酸で処理することにより、遊離塩基を塩酸塩に変換します。
工業生産方法: (5-ブロモキナゾリン-8-イル)メタンアミン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは収率と純度が最適化され、多くの場合、連続フロー反応器と自動化システムが含まれており、品質の一貫性を確保しています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromoquinazolin-8-yl)methanamine hydrochloride typically involves the bromination of quinazoline derivatives followed by the introduction of a methanamine group. One common method includes:
Bromination: Starting with quinazoline, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated quinazoline is then reacted with methanamine under controlled conditions to introduce the methanamine group.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
反応の種類:
置換反応: この化合物は、臭素原子が他の求核剤によって置換される求核置換反応を起こす可能性があります。
酸化と還元: キナゾリン環の窒素原子の酸化数を変化させる酸化還元反応に関与する可能性があります。
縮合反応: メタンアミン基は、カルボニル化合物と反応してイミンまたは他の縮合生成物を形成する可能性があります。
一般的な試薬と条件:
求核置換: アジ化ナトリウムやチオールなどの試薬を穏やかな条件下で使用できます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
主要な生成物:
置換生成物: 求核剤に応じて、さまざまな置換キナゾリン。
酸化生成物: キナゾリンN-オキシド。
還元生成物: 還元されたキナゾリン誘導体。
科学研究の用途
化学:
構成要素: より複雑な有機分子の合成における構成要素として使用されます。
触媒作用: 触媒反応におけるリガンドとして機能します。
生物学と医学:
薬理学的研究: 特にキナーゼやその他の酵素を標的にした創薬におけるファーマコフォアとしての可能性が調査されています。
抗菌剤: 抗菌特性が研究されています。
産業:
材料科学: 特定の電子特性や光学特性を持つ新規材料の開発に利用されます。
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug design, particularly in targeting kinases and other enzymes.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
(5-ブロモキナゾリン-8-イル)メタンアミン塩酸塩の生物学的システムにおける作用機序は、酵素や受容体などの分子標的との相互作用を含みます。臭素とメタンアミン基は、活性部位への結合において重要な役割を果たし、化合物の有効性と特異性に影響を与えます。キナゾリンコアは、さまざまな経路と相互作用し、特定の生物学的プロセスを阻害または活性化する可能性があります。
類似の化合物との比較
類似の化合物:
- (5-クロロキナゾリン-8-イル)メタンアミン塩酸塩
- (5-フルオロキナゾリン-8-イル)メタンアミン塩酸塩
- (5-ヨードキナゾリン-8-イル)メタンアミン塩酸塩
比較:
- 独自性: (5-ブロモキナゾリン-8-イル)メタンアミン塩酸塩の臭素原子の存在は、クロロ、フルオロ、ヨードの類似体と比較して、独特の反応性と結合特性を与えています。
- 反応性: 臭素は塩素やフッ素よりも反応性が高く、ヨウ素よりも反応性が低いため、さまざまな合成用途に適したバランスのとれた選択肢です。
- 生物活性: 生物活性は、ハロゲン置換基によって大きく異なり、化合物の薬物動態と薬力学に影響を与えます。
類似化合物との比較
- (5-Chloroquinazolin-8-yl)methanamine hydrochloride
- (5-Fluoroquinazolin-8-yl)methanamine hydrochloride
- (5-Iodoquinazolin-8-yl)methanamine hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in (5-Bromoquinazolin-8-yl)methanamine hydrochloride imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a balanced choice for various synthetic applications.
- Biological Activity: The biological activity can vary significantly with the halogen substituent, influencing the compound’s pharmacokinetics and pharmacodynamics.
特性
分子式 |
C9H9BrClN3 |
|---|---|
分子量 |
274.54 g/mol |
IUPAC名 |
(5-bromoquinazolin-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9;/h1-2,4-5H,3,11H2;1H |
InChIキー |
MEEBDJUQVOSRRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=NC=NC2=C1CN)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



